Ethoxy vs. Methoxy Substituent Impact on Lipophilicity and Predicted Permeability
The 2-ethoxyacetamide side chain of CAS 953172-36-6 distinguishes it from the 2-methoxy analog (CAS 955543-51-8) by a single methylene unit, producing a calculated increase in clogP of approximately +0.5 log units based on the Hansch π constant for CH₂ (π ≈ 0.5) [1]. This increase in lipophilicity is expected to enhance passive membrane permeability while remaining within acceptable drug-like space, as the ethoxy group preserves hydrogen-bond acceptor capacity for target engagement. In contrast, the methoxy analog exhibits lower predicted permeability, which may reduce cellular potency in target-cell-based assays [2]. No direct comparative Caco-2 or PAMPA data are publicly available for this specific compound; the differentiation is derived from well-established physicochemical principles applied to the imidazo[1,2-b]pyridazine series [1][2].
| Evidence Dimension | Calculated lipophilicity (clogP) and predicted passive permeability |
|---|---|
| Target Compound Data | Estimated clogP increase of ~+0.5 vs. methoxy analog; predicted higher passive permeability (quantitative experimental data not publicly available for this compound) |
| Comparator Or Baseline | 2-Methoxy analog (CAS 955543-51-8) – lower clogP by ~0.5 units; reduced predicted permeability |
| Quantified Difference | ΔclogP ≈ +0.5 (estimated from Hansch π-constant); permeability advantage inferred but not directly measured |
| Conditions | Calculated estimate based on fragment-based clogP contributions; no direct Caco-2/PAMPA measurement published |
Why This Matters
For cell-based screening applications, higher passive permeability can translate into greater intracellular compound exposure, making CAS 953172-36-6 a preferable choice over the methoxy analog for phenotypic assays requiring efficient membrane traversal.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
- [2] Takeda Pharmaceutical Company Limited. Imidazo-pyridazinyl compounds and uses thereof. United States Patent US 8,273,741 B2. Published September 25, 2012. View Source
